
An In-Depth Technical Guide to 2,7-
Naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2,7-Naphthyridine-3-carboxylic

acid

Cat. No.: B1387590 Get Quote

CAS Number: 250674-48-7

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 2,7-
Naphthyridine Scaffold
The landscape of modern medicinal chemistry is perpetually in search of novel molecular

scaffolds that offer both biological relevance and synthetic tractability. Among the nitrogen-

containing heterocycles, the naphthyridine core, a family of diazanaphthalenes, has garnered

significant attention.[1] These structures are present in numerous biologically active

compounds and approved drugs, demonstrating a wide array of pharmacological activities,

including antimicrobial and anticancer properties.[2][3] The 2,7-naphthyridine isomer, in

particular, serves as a crucial building block for targeted therapies. Its rigid bicyclic structure

provides a well-defined three-dimensional arrangement for substituent vectors, making it an

ideal template for designing molecules that can precisely interact with biological targets such

as enzyme active sites and protein-protein interfaces.

This guide provides a comprehensive technical overview of 2,7-Naphthyridine-3-carboxylic
acid, a key intermediate for the synthesis of a diverse range of pharmacologically active

molecules. We will delve into its physicochemical properties, explore its synthetic
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considerations, and illustrate its application in drug discovery workflows, providing researchers

with the foundational knowledge required to effectively utilize this versatile chemical entity.

Physicochemical and Structural Properties
Understanding the fundamental properties of 2,7-Naphthyridine-3-carboxylic acid is

paramount for its effective use in synthesis and drug design. These properties influence its

reactivity, solubility, and handling characteristics.

Property Value Source(s)

CAS Number 250674-48-7 [4][5][6]

Molecular Formula C₉H₆N₂O₂ [4][5]

Molecular Weight 174.16 g/mol [4][5]

IUPAC Name
2,7-naphthyridine-3-carboxylic

acid
[4]

Physical Form Solid [7]

Storage Temperature 2-8°C (Refrigerator) [7]

Structural Information:

SMILES:O=C(O)c1cncc2ccccc1n2[5]

InChI Key:REGNBBZZTQVCJU-UHFFFAOYSA-N[4]

While specific experimental data for the melting point and solubility of the parent acid are not

readily available in the surveyed literature, its carboxylic acid functionality suggests it will be

soluble in aqueous basic solutions due to salt formation. Its solubility in organic solvents is

likely to be limited but may be enhanced in polar aprotic solvents like DMSO or DMF.[8]

Spectroscopic Characterization Profile (Predicted)
Detailed experimental spectra for 2,7-Naphthyridine-3-carboxylic acid are not widely

published. However, based on the known spectral characteristics of naphthyridines and
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carboxylic acids, a predicted profile can be outlined.[9][10]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the

aromatic protons on the naphthyridine core. The acidic proton of the carboxylic acid group is

anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of

10-13 ppm.[10] The precise chemical shifts and coupling constants of the ring protons would be

influenced by the electron-withdrawing nature of the carboxylic acid group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a characteristic signal for the

carboxyl carbon in the range of 165-185 ppm.[11] The remaining carbons of the aromatic rings

will appear in the typical downfield region for sp² hybridized carbons, with quaternary carbons

generally showing weaker signals.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit two key characteristic

absorptions:

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is

characteristic of a hydrogen-bonded carboxylic acid dimer.[12]

A strong C=O stretching band for the carbonyl group, anticipated between 1690 and 1760

cm⁻¹.[7][12] Additional peaks corresponding to C=C and C=N stretching within the aromatic

rings would be observed in the 1400-1600 cm⁻¹ region.[7]

Mass Spectrometry (MS): In an ESI-MS experiment, the compound would be expected to show

a prominent [M+H]⁺ ion in positive mode and an [M-H]⁻ ion in negative mode. The

fragmentation pattern would likely involve the initial loss of CO₂ (44 Da) from the carboxylic

acid group, followed by fragmentation of the naphthyridine ring.[9]

Synthetic Pathways and Considerations
While a specific, detailed experimental protocol for the synthesis of 2,7-Naphthyridine-3-
carboxylic acid is not prominently available in the reviewed literature, synthetic routes to the

2,7-naphthyridine core have been described.[13] These often involve the construction of the

fused pyridine rings from substituted pyridine precursors. A plausible synthetic approach could

involve the hydrolysis of a corresponding ester, such as ethyl 2,7-naphthyridine-3-carboxylate.

The ester itself could potentially be synthesized through a multi-step sequence starting from a

suitably substituted pyridine derivative.
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One reported method for constructing a related 2,7-naphthyridin-1-one scaffold starts from 4-

methyl-3-cyanopyridine, highlighting a strategy for building the core ring system.[13]

Below is a conceptual workflow illustrating a potential synthetic strategy.

Synthesis of 2,7-Naphthyridine Core

Final Deprotection

Substituted Pyridine Precursor
(e.g., 4-methyl-3-cyanopyridine)

Ring Annulation Reaction

Multi-step sequence

Formation of Fused Pyridine Ring

Cyclization

Esterified 2,7-Naphthyridine Intermediate

Functional group manipulation

Hydrolysis of Ester

Base or Acid Catalysis

2,7-Naphthyridine-3-carboxylic acid
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Caption: Conceptual workflow for the synthesis of 2,7-Naphthyridine-3-carboxylic acid.

Causality in Experimental Choices: The choice of starting materials, such as a substituted

cyanopyridine, is strategic as the cyano and methyl groups provide reactive handles for the

subsequent annulation and functionalization steps required to build the second pyridine ring.

The final hydrolysis step is a standard and reliable method for converting an ester to a

carboxylic acid. The choice between acidic or basic hydrolysis would depend on the stability of

the naphthyridine core to the specific reaction conditions.

Application in Drug Discovery: A Central Building
Block
2,7-Naphthyridine-3-carboxylic acid is not typically an end-product but rather a pivotal

intermediate for creating libraries of diverse derivatives for biological screening.[14][15] The

carboxylic acid group serves as a versatile anchor point for a variety of chemical

transformations, most commonly amide bond formation.

Experimental Protocol: Amide Library Synthesis

This protocol outlines a general procedure for synthesizing a library of amides from 2,7-
Naphthyridine-3-carboxylic acid, a common workflow in medicinal chemistry for structure-

activity relationship (SAR) studies.

Activation of the Carboxylic Acid:

To a solution of 2,7-Naphthyridine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent

(e.g., DMF or CH₂Cl₂), add a peptide coupling agent such as HATU (1.1 eq) or EDC (1.2

eq) in the presence of an additive like HOBt (1.2 eq).

Add a tertiary amine base, such as DIPEA (2.0-3.0 eq), to the mixture.

Stir the reaction mixture at room temperature for 15-30 minutes to form the activated ester

intermediate.

Rationale: The conversion of the carboxylic acid to a more reactive species (e.g., an active

ester) is necessary to facilitate the reaction with the amine, which is a relatively weak

nucleophile. Coupling agents like HATU and EDC are widely used due to their high
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efficiency and mild reaction conditions, which helps to prevent side reactions and

racemization if chiral amines are used.

Amide Bond Formation:

To the solution containing the activated ester, add the desired primary or secondary amine

(1.0-1.2 eq).

Allow the reaction to stir at room temperature for 2-16 hours.

Rationale: The amine attacks the activated carbonyl carbon, leading to the formation of a

tetrahedral intermediate which then collapses to form the stable amide bond and releases

the coupling agent byproduct.

Work-up and Purification:

Monitor the reaction progress by TLC or LC-MS.

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and

wash sequentially with a weak aqueous acid (e.g., 5% citric acid), saturated aqueous

sodium bicarbonate, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography or preparative HPLC to yield the

desired amide derivative.

Rationale: The aqueous work-up is designed to remove the base, unreacted starting

materials, and water-soluble byproducts from the coupling reaction. Purification is

essential to obtain the final compound with high purity for accurate biological evaluation.

2,7-Naphthyridine-3-
carboxylic acid

Activation
(HATU/EDC, DIPEA) Activated Ester Intermediate

Amide Coupling

Primary/Secondary Amine
(R₁R₂NH)

Crude Amide Product Purification
(Chromatography) Pure Amide Derivative
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Click to download full resolution via product page

Caption: Workflow for amide library synthesis from 2,7-Naphthyridine-3-carboxylic acid.

This workflow has been successfully applied to generate derivatives of 2,7-naphthyridine-3-
carboxylic acid that have been screened for various biological activities, including antitumor

and antimicrobial effects.[4][14] The diverse chemical space that can be explored by varying

the amine component makes this a powerful strategy in lead discovery and optimization.

Conclusion and Future Outlook
2,7-Naphthyridine-3-carboxylic acid is a high-value scaffold for medicinal chemistry and drug

discovery. While detailed synthetic and physicochemical data for the parent acid are not

extensively documented in readily accessible literature, its utility is clearly demonstrated

through the numerous derivatives reported and their significant biological activities. Its rigid

bicyclic structure and the versatile carboxylic acid handle provide an excellent starting point for

the design of targeted therapies. Future research will likely focus on the development of more

efficient and scalable syntheses of this core intermediate and the continued exploration of its

derivatives against a wider range of biological targets. This will undoubtedly solidify the

importance of the 2,7-naphthyridine scaffold in the development of next-generation

therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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